molecular formula C10H10O B8620858 (4-Ethynyl-2-methyl-phenyl)-methanol

(4-Ethynyl-2-methyl-phenyl)-methanol

Cat. No.: B8620858
M. Wt: 146.19 g/mol
InChI Key: PZIAJQAKTSJZEJ-UHFFFAOYSA-N
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Description

(4-Ethynyl-2-methyl-phenyl)-methanol is a substituted benzyl alcohol derivative with a benzene ring functionalized at positions 2 and 2. The 2-methyl group introduces steric hindrance near the methanol group, while the 4-ethynyl substituent (a sp-hybridized carbon-carbon triple bond) imposes electron-withdrawing effects. This combination of substituents influences the compound’s physicochemical properties, including acidity, solubility, and reactivity.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(4-ethynyl-2-methylphenyl)methanol

InChI

InChI=1S/C10H10O/c1-3-9-4-5-10(7-11)8(2)6-9/h1,4-6,11H,7H2,2H3

InChI Key

PZIAJQAKTSJZEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (4-Ethynyl-2-methyl-phenyl)-methanol with structurally related aromatic alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound* C10H10O ~146.19 4-ethynyl, 2-methyl Benzene, primary alcohol
(4-Ethynylthiophen-2-yl)methanol C7H6OS 138.19 4-ethynyl, thiophene ring Thiophene, primary alcohol
(4-Butylphenyl)methanol C11H16O 164.24 4-butyl Benzene, primary alcohol
2-(4-Methoxyphenyl)-1-phenylethanol C15H16O2 228.29 4-methoxy, phenylethanol chain Benzene, secondary alcohol
Key Observations:
  • Aromatic Core Differences: The thiophene analog (C7H6OS) replaces the benzene ring with a sulfur-containing heterocycle, reducing molecular weight (138.19 vs. ~146.19) and altering electronic properties. Thiophene’s electron-rich nature may enhance stability in electrophilic substitutions compared to benzene derivatives . (4-Butylphenyl)methanol (C11H16O) features a linear alkyl chain, increasing hydrophobicity and molecular weight (164.24) relative to the ethynyl-substituted compound .
  • Methyl Group: The 2-methyl group introduces steric hindrance, which may slow nucleophilic reactions at the benzene ring or the alcohol group. Methoxy Group: In 2-(4-Methoxyphenyl)-1-phenylethanol, the electron-donating methoxy group decreases alcohol acidity and modifies solubility in polar solvents .

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